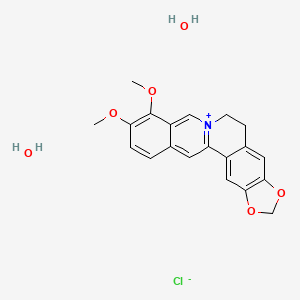
β-Gentiobiose
Übersicht
Beschreibung
β-Gentiobiose: ist ein Disaccharid, das aus zwei Einheiten D-Glucose besteht, die durch eine β(1→6)-Bindung verbunden sind. Es ist ein weißer kristalliner Feststoff, der in Wasser oder heißem Methanol löslich ist. This compound ist in die chemische Struktur von Crocin integriert, der Verbindung, die Safran seine Farbe verleiht. Es ist auch ein Produkt der Karamellisierung von Glucose .
Wissenschaftliche Forschungsanwendungen
β-Gentiobiose hat verschiedene Anwendungen in der wissenschaftlichen Forschung in Chemie, Biologie, Medizin und Industrie. Es wird bei der Produktion von Gentiooligosacchariden verwendet, die vielversprechend für die präbiotische und alternative Lebensmittelindustrie sind . In der Biotechnologie induziert this compound die Cellulaseproduktion in Talaromyces cellulolyticus, einem hyperzellulolytischen Pilzstamm . Es wird auch bei der Untersuchung von Kohlenhydrat-aktiven Enzymen und deren Anwendungen bei der Synthese von Kohlenhydraten und verwandten Molekülen verwendet .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Integration in die chemische Struktur von Crocin, der Verbindung, die Safran seine Farbe verleiht . Es wird auch durch enzymatische Hydrolyse von Glukanen gebildet, einschließlich Pustulan und β-1,3-1,6-Glucan . Die strukturelle Konformation bestimmter chemischer Bindungen in Gentiooligosacchariden ermöglicht es ihnen, gegenüber menschlichen Verdauungsenzymen resistent zu sein, wodurch sie kalorienarm sind und weniger wahrscheinlich zu Fettleibigkeit, hohen Blutfetten, Diabetes und Karies führen .
Wirkmechanismus
Target of Action
Beta-Gentiobiose, also known as Gentiobiose, is a natural plant metabolite that has been isolated from members of the Gentianaceae family . Its primary target is the TAS2R16 receptor , which is a bitter taste receptor found in humans .
Mode of Action
Beta-Gentiobiose acts as an agonist for the TAS2R16 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, beta-Gentiobiose binds to the TAS2R16 receptor and activates it .
Biochemical Pathways
Beta-Gentiobiose is involved in the cellulase induction pathway in certain fungi like Talaromyces . It acts on polysaccharides to form a mixture of disaccharides and their transglycosylated derivatives . This process is crucial for the breakdown of cellulose, a complex carbohydrate found in the cell walls of plants .
Result of Action
The activation of the TAS2R16 receptor by beta-Gentiobiose results in the perception of a bitter taste . In Talaromyces, the presence of beta-Gentiobiose leads to an increase in cellulase synthesis, which is crucial for the breakdown of cellulose .
Action Environment
The action of beta-Gentiobiose can be influenced by various environmental factors. For instance, in the case of Talaromyces, a stoichiometric ratio of 2.5:1 (cellobiose:gentiobiose) was found to be the most effective for stimulating cellulase synthesis . This suggests that the concentration and presence of other sugars can impact the efficacy of beta-Gentiobiose.
Biochemische Analyse
Biochemical Properties
Beta-Gentiobiose plays a significant role in biochemical reactions. It is involved in the enzymatic hydrolysis of glucans . The enzymes that interact with beta-Gentiobiose are primarily β-glucosidases . These enzymes belong to the glycoside hydrolase family and catalyze the hydrolysis of the glycosidic bonds in beta-D-glucosides and various oligosaccharides, including disaccharides, aryl-β-D-glucosides, cyanogenic glucosides, alkyl-β-D-glucosides, and other short-chain oligosaccharides, to release glucose .
Cellular Effects
Beta-Gentiobiose has been observed to have effects on various types of cells and cellular processes. For instance, in Talaromyces cellulolyticus, a hypercellulolytic fungal strain, beta-Gentiobiose was found to induce cellulase production . This suggests that beta-Gentiobiose can influence cell function by modulating enzyme production.
Molecular Mechanism
The molecular mechanism of action of beta-Gentiobiose primarily involves its interaction with β-glucosidases. These enzymes catalyze the hydrolysis of the glycosidic bonds in beta-D-glucosides and various oligosaccharides, leading to the release of glucose . This process involves binding interactions with the enzymes, potentially leading to enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of beta-Gentiobiose can change over time in laboratory settings. For example, in a study on cellulase production in Talaromyces cellulolyticus, it was found that a specific ratio of cellobiose to beta-Gentiobiose led to a significant increase in cellulase synthesis . This suggests that beta-Gentiobiose may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Beta-Gentiobiose is involved in the enzymatic hydrolysis of glucans . This process is part of the carbohydrate metabolic pathway . The enzymes that interact with beta-Gentiobiose, primarily β-glucosidases, play a crucial role in this metabolic pathway .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: β-Gentiobiose kann durch enzymatische Hydrolyse von Glukanen synthetisiert werden, einschließlich Pustulan und β-1,3-1,6-Glucan . Die enzymatische Synthese beinhaltet die Verwendung von β-Glucosidasen, die die glycosidische Bindung eines Kohlenhydratmoleküls hydrolysieren, um nicht-reduzierende terminale Glycosylreste freizusetzen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Extraktion aus Rohstoffen und die enzymatische Umwandlung. Das Extraktionsverfahren liefert this compound aus den Wurzeln oder Stängeln von Enzian und Bittermandelbenzol. Es kann auch aus den Nebenprodukten von säurehydrolysierter Stärke gereinigt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: β-Gentiobiose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es hat eine β-Glycosidbindung, die am C-1 im Ring A beginnt und am C-6 im Ring B endet .
Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehört Tollen's Reagenz für die Oxidation, das this compound oxidiert, da es ein reduzierender Zucker ist .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Gentiooligosaccharide, die neue funktionelle Oligosaccharide sind, die aus zwei oder mehr D-Glucose-Molekülen bestehen, die durch β-1,6-glycosidische Bindungen miteinander verbunden sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den ähnlichen Verbindungen von β-Gentiobiose gehören Cellobiose, Maltose und Gentiotriose . Diese Verbindungen sind ebenfalls Disaccharide, die aus zwei Glucoseeinheiten bestehen, die durch glycosidische Bindungen miteinander verbunden sind.
Eindeutigkeit: this compound ist aufgrund seiner β(1→6)-Bindung einzigartig, die es von anderen Disacchariden wie Cellobiose und Maltose unterscheidet, die jeweils β(1→4)- und α(1→4)-Bindungen aufweisen . Diese einzigartige Bindung trägt zu seinen besonderen Eigenschaften und Anwendungen in verschiedenen Bereichen bei.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-LIZSDCNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317544 | |
| Record name | β-Gentiobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-00-9 | |
| Record name | β-Gentiobiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentiobiose, beta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Gentiobiose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIOBIOSE, .BETA.- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)












